molecular formula C17H19FN8 B6467446 2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640949-07-9

2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6467446
CAS No.: 2640949-07-9
M. Wt: 354.4 g/mol
InChI Key: QSAAWKKIDVVMTL-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It’s important to note that the synthesis of complex molecules often requires careful planning to ensure that the correct isomer is produced and that unwanted side reactions are minimized .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent parts. For example, the pyrimidine and pyrazole rings are likely to be planar due to the presence of conjugated double bonds. The piperazine ring is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the pyrimidine and pyrazole rings might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the presence of a fluorine atom might make it relatively electronegative .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a strong base, it might be corrosive. Additionally, the presence of a fluorine atom might make it reactive .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research might focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-10-13(18)17(23-14(22-10)11-2-3-11)26-6-4-25(5-7-26)16-12-8-21-24-15(12)19-9-20-16/h8-9,11H,2-7H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAWKKIDVVMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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